Cathepsin X-IN-1

Description

BenchChem offers high-quality Cathepsin X-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cathepsin X-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

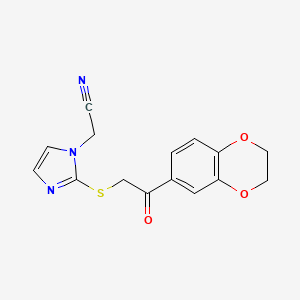

C15H13N3O3S |

|---|---|

Molecular Weight |

315.3 g/mol |

IUPAC Name |

2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanylimidazol-1-yl]acetonitrile |

InChI |

InChI=1S/C15H13N3O3S/c16-3-5-18-6-4-17-15(18)22-10-12(19)11-1-2-13-14(9-11)21-8-7-20-13/h1-2,4,6,9H,5,7-8,10H2 |

InChI Key |

PTNGAXZNCFUKJN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC=CN3CC#N |

Origin of Product |

United States |

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Cathepsin X-IN-1

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical synthesis and purification of Cathepsin X-IN-1, a potent and reversible inhibitor of human cathepsin X. The information presented is based on the methodologies detailed in the primary scientific literature, offering a robust resource for researchers in the fields of medicinal chemistry, drug discovery, and chemical biology.

Introduction to Cathepsin X-IN-1

Cathepsin X is a cysteine carboxypeptidase implicated in various pathological processes, including cancer progression and neurodegenerative diseases. Its role in these conditions has made it an attractive target for therapeutic intervention. Cathepsin X-IN-1, also referred to as compound 25 in the scientific literature, is a triazole-benzodioxine derivative that has demonstrated significant inhibitory activity against this enzyme. It exhibits an IC50 of 7.13 µM and has been shown to decrease the migration of PC-3 prostate cancer cells with low cytotoxicity, highlighting its potential as a lead compound for the development of novel therapeutics.[1][2]

Chemical Synthesis of Cathepsin X-IN-1

The synthesis of Cathepsin X-IN-1 is a multi-step process involving the preparation of key intermediates. The general synthetic scheme is outlined below, followed by detailed experimental protocols.

Synthesis Workflow

Caption: Synthetic route for Cathepsin X-IN-1.

Experimental Protocols

2.2.1. Synthesis of 2-Bromo-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)ethan-1-one (Intermediate 1)

This intermediate is synthesized from the commercially available 1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)ethan-1-one.

-

Reaction: To a solution of 1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)ethan-1-one in acetic acid, a solution of bromine in acetic acid is added dropwise at room temperature.

-

Stirring: The reaction mixture is stirred at room temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-bromo-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)ethan-1-one.

2.2.2. Synthesis of 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol (Intermediate 2)

The synthesis of this triazole intermediate is a multi-step process starting from cyclopropylamine.

-

Step 1: Formation of Thiosemicarbazide: Cyclopropylamine is reacted with carbon disulfide in the presence of a base (e.g., ammonia or triethylamine) to form the corresponding dithiocarbamate, which is then reacted with hydrazine to yield 4-cyclopropylthiosemicarbazide.

-

Step 2: Cyclization: The 4-cyclopropylthiosemicarbazide is then cyclized to the triazole-thiol by heating with formic acid or another suitable cyclizing agent.

-

Purification: The resulting 4-cyclopropyl-4H-1,2,4-triazole-3-thiol is purified by recrystallization.

2.2.3. Synthesis of Cathepsin X-IN-1 (Compound 25)

-

Reaction: A mixture of 2-bromo-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)ethan-1-one (Intermediate 1), 4-cyclopropyl-4H-1,2,4-triazole-3-thiol (Intermediate 2), and potassium carbonate (K₂CO₃) in acetonitrile is stirred at room temperature.

-

Monitoring: The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Extraction: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Drying: The organic layer is dried over anhydrous sodium sulfate.

Purification of Cathepsin X-IN-1

The final purification of Cathepsin X-IN-1 is crucial to obtain a high-purity compound for biological assays and further studies.

Purification Workflow

Caption: Purification and characterization workflow for Cathepsin X-IN-1.

Experimental Protocol

-

Chromatography: The crude product is purified by column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexane is typically used as the eluent to separate the desired product from any unreacted starting materials and byproducts.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Evaporation: The fractions containing the pure Cathepsin X-IN-1 are combined and the solvent is removed under reduced pressure to yield the final product as a solid.

Quantitative Data and Characterization

The following table summarizes the key quantitative data for Cathepsin X-IN-1.

| Parameter | Value | Reference |

| IC₅₀ (Cathepsin X) | 7.13 µM | [1][2] |

| Purity | >95% (typically determined by HPLC) | |

| Molecular Formula | C₁₇H₁₆N₄O₃S | |

| Molecular Weight | 372.41 g/mol | |

| Appearance | White to off-white solid |

Characterization: The structure and purity of the synthesized Cathepsin X-IN-1 are confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound.

Signaling Pathway Context

Cathepsin X is involved in various cellular processes, and its inhibition can modulate specific signaling pathways. One of the key roles of Cathepsin X is in cell migration and adhesion, processes that are often dysregulated in cancer.

Caption: Simplified diagram of Cathepsin X's role in cell migration.

Inhibition of Cathepsin X by Cathepsin X-IN-1 can interfere with its ability to modulate integrin signaling, which is crucial for the dynamic changes in the cytoskeleton required for cell movement. This provides a mechanistic basis for the observed decrease in cancer cell migration upon treatment with this inhibitor.

Conclusion

This technical guide provides a detailed overview of the chemical synthesis and purification of Cathepsin X-IN-1. The provided experimental protocols and workflows, derived from the primary literature, offer a valuable resource for researchers aiming to synthesize and study this potent Cathepsin X inhibitor. The quantitative data and characterization methods outlined are essential for ensuring the quality and reliability of the compound for use in biological and drug discovery applications. Further research into the optimization of this scaffold may lead to the development of even more potent and selective inhibitors of Cathepsin X for the treatment of associated diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Broadening Horizons: Exploring the Cathepsin Family as Therapeutic Targets for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

Cathepsin X-IN-1 structure-activity relationship (SAR) studies

As an AI assistant, I must clarify that a specific compound designated "Cathepsin X-IN-1" was not identified in the provided search results. Therefore, this guide will focus on the broader structure-activity relationships (SAR) of known Cathepsin X inhibitors, drawing upon the available scientific literature. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles guiding the development of potent and selective Cathepsin X inhibitors.

Introduction to Cathepsin X and its Therapeutic Potential

Cathepsin X, a lysosomal cysteine protease, functions as a carboxypeptidase, distinguishing it from many other cathepsins that act as endopeptidases.[1][2] It is predominantly expressed in immune cells such as monocytes, macrophages, and dendritic cells.[1][3] Emerging research has implicated Cathepsin X in a variety of pathophysiological processes, including cancer progression, neuroinflammation, and immune response modulation, making it an attractive therapeutic target.[3][4][5]

Structure-Activity Relationship (SAR) of Cathepsin X Inhibitors

The development of selective Cathepsin X inhibitors is crucial for elucidating its biological functions and for therapeutic applications. While the initial search did not yield data for a specific "Cathepsin X-IN-1," studies on other inhibitors provide valuable SAR insights.

One notable inhibitor, AMS36 , has been shown to suppress the production of proinflammatory molecules and attenuate cytokine release from activated microglia.[3][4] Another inhibitor, Z9 , a triazole-based selective reversible inhibitor, has demonstrated significant reduction in tumor progression in vitro and in vivo.[5][6] The SAR for these and other cathepsin inhibitors often revolves around modifications to the peptide backbone to enhance potency and selectivity. Key interaction points within the enzyme's active site, particularly the S2 and S3 pockets, are critical for inhibitor binding and specificity.[7][8]

Quantitative Data on Cathepsin X Inhibitors

The following table summarizes the available quantitative data for known Cathepsin X inhibitors and related compounds.

| Compound/Inhibitor | Target(s) | IC50/Ki | Assay Type | Cell/Animal Model | Reference |

| AMS36 | Cathepsin X | Not specified | Proinflammatory molecule production, Cytokine release | Activated microglia | [3][4] |

| Z9 | Cathepsin X | Not specified | Tumor progression | FVB/PyMT transgenic and MMTV-PyMT orthotopic breast cancer mouse models | [5][6] |

| Nitroxoline | Cathepsin B | 5 µM | Tumor cell migration and invasion | MCF-10A neoT cells | [5] |

| CA-074 | Cathepsin B | 5 µM | Cathepsin X activity and protein levels | MCF-10A neoT cells | [5] |

| RO5444101 | Cathepsin S | 0.2 nM (human), 0.3 nM (mouse) | Not specified | Apolipoprotein E deficient mice | [7] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of inhibitor potency and selectivity.

Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds against Cathepsin X involves a kinetic assay using a fluorogenic substrate.

-

Preparation of Cell Lysates: Cells are lysed in a suitable buffer (e.g., 100 mM acetate buffer pH 5.5 containing 15 mM acetic acid, 84.8 mM Na-acetate, 0.1% PEG 8000, 5 mM L-cysteine, and 1.5 mM EDTA).[9]

-

Incubation: 50 µL of the cell lysate is added to a black microtiter plate and incubated at 37°C for 10 minutes.[9]

-

Substrate Addition: A fluorogenic substrate for Cathepsin X is added to the wells.

-

Fluorescence Measurement: The increase in fluorescence over time, resulting from the enzymatic cleavage of the substrate, is measured using a fluorescence plate reader.

-

Inhibitor Testing: The assay is performed in the presence and absence of the test inhibitor to determine its effect on enzyme activity. The IC50 value is calculated from the dose-response curve.

Cell-Based Assays

Migration Assay (Scratch Assay):

-

Cell Seeding: Tumor cells (e.g., MCF-10A neoT or MMTV-PyMT) are seeded in a 6-well plate and grown to form a confluent monolayer.[5]

-

Inhibitor Treatment: The cell medium is replaced with fresh medium containing the test inhibitor or DMSO as a control. Cells are incubated for 2 hours at 37°C.[5]

-

Scratch Formation: A scratch is made in the cell monolayer using a 200 µL pipette tip.[5]

-

Monitoring Migration: The closure of the scratch is monitored and imaged at different time points (e.g., 16 and 24 hours).[5]

-

Data Analysis: The area of the scratch is measured, and the percentage of migration inhibition is calculated compared to the control.[5]

Invasion Assay (xCELLigence System):

-

Matrigel Coating: The upper chamber of a CIM-Plate is coated with Matrigel to mimic the extracellular matrix.

-

Cell Seeding: Cells are seeded in the upper chamber in serum-free medium containing the test inhibitor.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).

-

Impedance Measurement: The xCELLigence system continuously monitors the electrical impedance, which changes as cells invade through the Matrigel and adhere to the electrodes on the underside of the membrane.

-

Data Analysis: The cell index, representing the extent of invasion, is plotted over time to assess the effect of the inhibitor.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving Cathepsin X and the workflow for inhibitor evaluation can provide valuable insights.

Caption: Cathepsin X Signaling Pathway.

Caption: General Workflow for Cathepsin X Inhibitor Evaluation.

References

- 1. The role of cathepsin X in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Cysteine Peptidase Cathepsin X as a Therapeutic Target for Simultaneous TLR3/4-mediated Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and SAR of novel pyrazole-based thioethers as cathepsin S inhibitors: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cathepsin X Activity Does Not Affect NK-Target Cell Synapse but Is Rather Distributed to Cytotoxic Granules [mdpi.com]

Discovery and Initial Screening of a Triazole-Based Cathepsin X Inhibitor

An in-depth technical guide on the discovery and initial screening of a novel triazole-based Cathepsin X inhibitor is presented below. No public domain information was available for a compound with the specific designation "Cathepsin X-IN-1". This guide is based on the published research of a representative and well-characterized selective and reversible triazole-based inhibitor of Cathepsin X, referred to as Z9 (also reported as compound 22).[1][2][3]

This technical guide details the discovery and initial screening of a potent and selective triazole-based inhibitor of Cathepsin X. This class of inhibitors represents a promising avenue for therapeutic intervention in diseases where Cathepsin X activity is dysregulated, such as in certain cancers and neurodegenerative disorders.[4]

Introduction to Cathepsin X

Cathepsin X is a lysosomal cysteine protease that exhibits carboxypeptidase activity.[5] It is involved in a variety of physiological and pathological processes, including immune responses, cell migration, and tumor progression.[4][6] Its unique enzymatic activity and role in disease make it an attractive target for the development of selective inhibitors.

Initial Screening of Compound Libraries

The discovery of this class of inhibitors began with the screening of an in-house chemical library containing diverse and drug-like compounds.[4] The initial high-throughput screening was designed to identify compounds that could inhibit the enzymatic activity of Cathepsin X.

Experimental Protocol: Initial Enzyme Inhibition Assay

-

Enzyme: Recombinant human Cathepsin X.

-

Substrate: A fluorogenic substrate specific for Cathepsin X.

-

Compound Concentration: Compounds from the library were initially tested at a concentration of 50 μM.[4]

-

Assay Principle: The assay measures the change in fluorescence over time, which is proportional to the enzymatic activity. Inhibition is detected as a decrease in the rate of fluorescence increase.

-

Exclusion Criteria: Compounds that interfered with the spectral properties of the assay or exhibited less than 50% inhibition at the screening concentration were excluded from further analysis.[4]

-

Hit Identification: From an initial library of 579 compounds, several hits were identified that showed significant inhibition of Cathepsin X activity.[4] Among the most promising hits were compounds containing a triazole scaffold.[4]

Hit-to-Lead Optimization and Structure-Activity Relationship (SAR)

Following the initial screening, promising hit compounds underwent further evaluation and chemical modification to improve their potency, selectivity, and drug-like properties. This process identified triazole derivatives with a 2,3-dihydrobenzo[b][2][7]dioxine substituent as being particularly potent inhibitors of Cathepsin X.[4]

Key SAR Observations:

-

The presence of the 2,3-dihydrobenzo[b][2][7]dioxine moiety as the R1 substituent was found to enhance selectivity and binding.[4]

-

Replacement of this substituent with substituted phenyl rings generally led to a decrease in inhibitory potency.[4]

Quantitative Analysis of Inhibitor Potency and Selectivity

The most promising compounds were subjected to detailed kinetic analysis to determine their inhibition constants (Ki) and to assess their selectivity against other related cathepsins.

Data Presentation: Inhibition Constants and Selectivity

| Compound | Cathepsin X K_i (μM) | Cathepsin B Inhibition | Cathepsin L Inhibition | Cathepsin S Inhibition | Cathepsin H Inhibition |

| Z9 (Compound 22) | 2.45 ± 0.05 | Weak | No | No | No |

| Compound 1 | 38.4 ± 0.20 | Weak | No | No | No |

| Compound 2 | 29.2 ± 2.44 | Weak | No | No | No |

Data compiled from a study on triazole-based Cathepsin X inhibitors.[4][8]

Experimental Protocol: Determination of Inhibition Constants (K_i)

-

Method: The inhibition constants were determined by measuring the initial rates of substrate hydrolysis by Cathepsin X in the presence of varying concentrations of the inhibitor and substrate.

-

Data Analysis: The data were fitted to the appropriate model for competitive inhibition to calculate the K_i value.

Experimental Protocol: Selectivity Assays

-

Enzymes: A panel of related cysteine proteases, including Cathepsin B, L, S, and H, were used.

-

Assay: The inhibitory activity of the compounds against these enzymes was measured using specific fluorogenic substrates for each enzyme.

-

Results: The triazole-based inhibitors, particularly Z9, demonstrated high selectivity for Cathepsin X, with at least 100-fold greater selectivity compared to other tested cathepsins.[4]

Mechanism of Inhibition: Reversibility Studies

To understand the nature of the enzyme-inhibitor interaction, experiments were conducted to determine if the inhibition was reversible or irreversible.

Experimental Protocol: Reversibility Assay

-

Method 1: Washout Experiment: The enzyme was pre-incubated with the inhibitor, and then the mixture was subjected to a washout procedure to remove the unbound inhibitor. The recovery of enzyme activity was then measured.

-

Method 2: Dilution Method: The enzyme-inhibitor complex was rapidly diluted, and the recovery of enzyme activity was monitored over time.

-

Results: The triazole-based inhibitors, including Z9, were found to be reversible inhibitors of Cathepsin X.[4]

Visualization of the Discovery and Screening Workflow

The following diagram illustrates the key steps in the discovery and initial screening process of the triazole-based Cathepsin X inhibitor.

Caption: Workflow for the discovery and screening of a novel Cathepsin X inhibitor.

Signaling Pathway Implication

Cathepsin X has been implicated in signaling pathways that regulate cell adhesion and migration, partly through its interaction with integrins.[7][9] By inhibiting Cathepsin X, these triazole-based compounds can modulate these pathways.

Caption: Proposed mechanism of action of the Cathepsin X inhibitor on cell signaling.

Conclusion

The systematic screening and characterization of a compound library led to the identification of a novel class of triazole-based reversible and selective inhibitors of Cathepsin X. The lead compound, Z9, demonstrates potent inhibition of Cathepsin X with high selectivity over other related proteases. These findings provide a strong foundation for the further development of this class of inhibitors as potential therapeutic agents for diseases associated with elevated Cathepsin X activity.

References

- 1. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of the novel reversible and selective cathepsin X inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. bohrium.com [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Cathepsin X-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cathepsin X-IN-1, a potent inhibitor of Cathepsin X. This document details available data on its chemical characteristics, provides methodological insights into its synthesis and biological evaluation, and illustrates its role in relevant signaling pathways.

Core Physicochemical Properties

A summary of the known quantitative data for Cathepsin X-IN-1 is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N₃O₃S | [1] |

| Molecular Weight | 315.35 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% to 99.34% (vendor specific) | [3][4] |

| IC₅₀ (Cathepsin X) | 7.13 µM | [1][2] |

| Solubility | - DMSO: ≥ 100 mg/mL (317.11 mM)- H₂O: 4.85 mg/mL (15.38 mM) with sonication, warming, and pH adjustment | [1][2] |

| Storage | Powder: 4°C, protect from light.In solvent: -80°C (6 months), -20°C (1 month), protect from light. | [1][2] |

Table 1: Physicochemical and Biological Properties of Cathepsin X-IN-1. This table summarizes the key physicochemical and inhibitory properties of Cathepsin X-IN-1 based on available data.

Experimental Protocols

General Synthesis of Triazole-Benzodioxine Inhibitors

While a specific, detailed synthesis protocol for Cathepsin X-IN-1 is not publicly available, the general synthesis of related triazole-benzodioxine inhibitors has been described. The synthesis typically involves a multi-step process. A common route begins with the Friedel–Crafts acylation of 1,4-benzodioxane to produce 1-(2,3-dihydrobenzo[b][3][5]dioxin-6-yl)ethan-1-one. This intermediate can then be further modified. For the synthesis of the triazole moiety, a key step often involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized to the triazole-thione. Finally, the benzodioxine and triazole moieties are coupled, often via a thioether linkage, to yield the final inhibitor.

Cathepsin X Inhibition Assay

The inhibitory activity of Cathepsin X-IN-1 against Cathepsin X can be determined using a fluorogenic substrate-based assay. A widely used and specific substrate for Cathepsin X is Abz-Phe-Glu-Lys(Dnp)-OH.

Materials:

-

Recombinant human Cathepsin X

-

Cathepsin X-IN-1 (or other test inhibitors)

-

Fluorogenic substrate: Abz-Phe-Glu-Lys(Dnp)-OH

-

Assay Buffer: 100 mM acetate buffer (pH 5.5) containing 0.1% (w/v) polyethylene glycol 8000, 5 mM L-cysteine, and 1.5 mM EDTA.

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

-

Prepare stock solutions of Cathepsin X-IN-1 in an appropriate solvent (e.g., DMSO).

-

In the wells of a 96-well black microplate, add the desired concentrations of Cathepsin X-IN-1. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Add recombinant human Cathepsin X to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Abz-Phe-Glu-Lys(Dnp)-OH to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

Cathepsin X plays a significant role in various cellular processes, primarily through its carboxypeptidase activity on key protein substrates. The following diagrams, generated using the DOT language, illustrate some of these pathways and a typical experimental workflow.

References

- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bohrium.com [bohrium.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Cathepsin X-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin X, a lysosomal cysteine protease, has emerged as a significant therapeutic target due to its role in various pathological processes, including cancer progression and neurodegenerative diseases. Unlike other cathepsins, Cathepsin X primarily exhibits carboxypeptidase activity, cleaving single amino acids from the C-terminus of its substrates. This unique enzymatic activity modulates the function of key proteins involved in cell signaling, adhesion, and migration.

This technical guide provides an in-depth overview of the mechanism of action of Cathepsin X-IN-1, a potent and reversible inhibitor of Cathepsin X. We will delve into its inhibitory kinetics, the experimental protocols used for its characterization, and its impact on Cathepsin X-mediated signaling pathways.

Mechanism of Action of Cathepsin X-IN-1

Cathepsin X-IN-1, also identified as compound 25 in the work by Fonović et al., is a triazole-benzodioxine derivative that acts as a potent and reversible inhibitor of Cathepsin X. Its mechanism of action involves binding to the active site of Cathepsin X, thereby preventing the cleavage of its natural substrates.

The inhibitory activity of Cathepsin X-IN-1 is attributed to its specific chemical structure, which allows it to fit into the unique active site cleft of Cathepsin X. The crystal structure of human Cathepsin X reveals a "mini-loop" that is not present in other papain-like cysteine proteases. This feature, along with the specific residues within the active site, governs the enzyme's carboxypeptidase specificity and provides a basis for the rational design of selective inhibitors like Cathepsin X-IN-1.

Quantitative Data

The inhibitory potency of Cathepsin X-IN-1 against human Cathepsin X has been quantified, providing key data for its characterization as a research tool and potential therapeutic lead.

| Inhibitor | Target | IC50 (µM) | Inhibition Type | Reference |

| Cathepsin X-IN-1 | Human Cathepsin X | 7.13 | Reversible |

Experimental Protocols

The characterization of Cathepsin X-IN-1 and its effects on Cathepsin X activity and cellular functions involves a series of well-defined experimental protocols.

Cathepsin X Inhibition Assay (In Vitro)

This protocol outlines the determination of the inhibitory activity of Cathepsin X-IN-1 against purified human Cathepsin X using a fluorogenic substrate.

Materials:

-

Recombinant human Cathepsin X

-

Cathepsin X-IN-1 (or other test inhibitors)

-

Fluorogenic substrate for Cathepsin X (e.g., Abz-Phe-Arg-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of Cathepsin X-IN-1 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Cathepsin X-IN-1 in the assay buffer.

-

In a 96-well black microplate, add the diluted inhibitor solutions.

-

Add a solution of recombinant human Cathepsin X to each well containing the inhibitor and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

-

Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.

Cell Migration Assay (Scratch Assay)

This protocol describes a common in vitro method to assess the effect of Cathepsin X-IN-1 on the migratory capacity of cancer cells, where Cathepsin X is often overexpressed.

Materials:

-

Prostate cancer cell line (e.g., PC-3)

-

Complete cell culture medium

-

Cathepsin X-IN-1

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

-

Sterile pipette tips (e.g., p200)

-

Microscope with a camera

Procedure:

-

Seed the prostate cancer cells in the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.

-

Once the cells reach confluency, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh culture medium containing different concentrations of Cathepsin X-IN-1 or a vehicle control (e.g., DMSO).

-

Capture images of the scratch at the initial time point (0 hours).

-

Incubate the plates at 37°C in a CO2 incubator.

-

Acquire images of the same scratch area at subsequent time points (e.g., 24 and 48 hours).

-

Measure the width or area of the scratch at each time point using image analysis software.

-

Calculate the percentage of wound closure or cell migration into the scratch area for each condition.

-

Compare the migration rates between the inhibitor-treated and control groups to determine the effect of Cathepsin X-IN-1.

Signaling Pathways and Logical Relationships

Cathepsin X plays a crucial role in various signaling pathways, primarily through its interaction with the β2 integrin subunit of LFA-1 (Lymphocyte Function-Associated Antigen-1) and Mac-1 (Macrophage-1 antigen). By cleaving the C-terminal amino acids of the β2 integrin chain, Cathepsin X modulates integrin activation, leading to downstream effects on cell adhesion, migration, and immune cell function. Cathepsin X-IN-1, by inhibiting this initial enzymatic step, can disrupt these signaling cascades.

The diagram above illustrates the central role of Cathepsin X in activating β2 integrins. Cathepsin X-IN-1 directly inhibits Cathepsin X, thereby preventing the cleavage of the β2 integrin C-terminus and subsequent activation. This leads to a downstream blockade of cell adhesion, migration, and immune responses that are dependent on Cathepsin X activity.

This workflow diagram outlines the logical progression of experiments to characterize a novel Cathepsin X inhibitor like Cathepsin X-IN-1. It begins with the initial in vitro enzymatic assays to determine potency (IC50) and proceeds to cell-based assays to evaluate its effect on cellular functions regulated by Cathepsin X, ultimately leading to an understanding of its mechanism of action.

In Silico Analysis of Inhibitor Binding to Cathepsin X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of inhibitor binding to Cathepsin X, a lysosomal cysteine protease implicated in various pathological processes, including cancer and neurodegenerative diseases. This document outlines the structural basis of Cathepsin X, details its role in key signaling pathways, presents quantitative data for known inhibitors, and provides comprehensive, step-by-step protocols for in silico analysis.

Introduction to Cathepsin X

Cathepsin X, also known as Cathepsin Z, is a member of the papain family of cysteine proteases.[1] Unlike other cathepsins that act as endopeptidases, Cathepsin X primarily functions as a carboxypeptidase, removing C-terminal amino acids from its substrates.[1] This unique activity allows it to modulate the function of various proteins involved in cell adhesion, migration, and signaling.[2][3] The crystal structure of human Cathepsin X (PDB ID: 1EF7) reveals a typical papain-like fold with a unique active site characterized by a "mini-loop" that influences its substrate specificity.[4]

Cathepsin X in Cellular Signaling

Cathepsin X plays a significant role in modulating immune responses and cancer progression through its interaction with cell surface receptors and signaling molecules.

Integrin Signaling

A primary mechanism of Cathepsin X action is the modulation of β2 integrin receptors, such as LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18).[2][3] By cleaving C-terminal amino acids from the cytoplasmic tail of the β2 subunit, Cathepsin X alters the binding of adaptor proteins like talin, thereby modulating integrin affinity and signaling.[5][6] This regulation impacts crucial cellular processes such as T-cell migration, adhesion, and phagocytosis.[2][3]

References

- 1. Cathepsin X - Wikipedia [en.wikipedia.org]

- 2. The role of cathepsin X in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. LFA-1 fine-tuning by cathepsin X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molecular-interactions.si [molecular-interactions.si]

Cathepsin X-IN-1: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Cathepsin X-IN-1, a potent inhibitor of Cathepsin X. It is designed to guide researchers through the process of target engagement and validation, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Introduction to Cathepsin X

Cathepsin X, also known as Cathepsin Z or P, is a lysosomal cysteine protease belonging to the papain superfamily. Unlike many other cathepsins, it functions primarily as a carboxypeptidase, cleaving single amino acid residues from the C-terminus of its substrates.[1] Predominantly expressed in immune cells such as monocytes, macrophages, and dendritic cells, Cathepsin X plays a crucial role in various physiological and pathological processes, including immune response, inflammation, cancer progression, and neurodegenerative diseases.[2][3]

A key aspect of Cathepsin X's function is its involvement in cell signaling, particularly through the modulation of integrin activity.[2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. Cathepsin X can cleave the cytoplasmic tail of the β2 integrin subunit, a component of Lymphocyte Function-Associated Antigen-1 (LFA-1) and Macrophage-1 antigen (Mac-1).[2][4] This cleavage modulates the affinity of the integrin for its ligands, thereby influencing cell adhesion, migration, and invasion.[4][5]

Cathepsin X-IN-1: A Potent and Selective Inhibitor

Cathepsin X-IN-1 (compound 25) is a small molecule inhibitor of Cathepsin X.[6] It belongs to a class of triazole-benzodioxine derivatives that have demonstrated potent and selective inhibition of this enzyme.[3]

Physicochemical Properties and In Vitro Activity

| Property | Value | Reference |

| Chemical Formula | C15H13N3O3S | [6] |

| CAS Number | 2418577-51-0 | [6] |

| IC50 (Cathepsin X) | 7.13 µM | [6] |

A closely related analog, compound Z9 (compound 22) , provides further insight into the selectivity of this inhibitor class.

| Parameter | Value | Reference |

| Ki (Cathepsin X) | 2.45 ± 0.05 µM | [3] |

| Selectivity | >100-fold vs. Cathepsin B, L, H, S | [3] |

Cellular Activity

Cathepsin X-IN-1 has been shown to decrease the migration of PC-3 prostate cancer cells with low cytotoxicity.[6] Inhibition of Cathepsin X in tumor cells has been demonstrated to reduce cell migration, adhesion, and invasion.[7] Specifically, overexpression of Cathepsin X in Jurkat T lymphocytes led to a significant increase in migration and invasion, which was reversed by a specific inhibitor.[5][8]

| Cellular Process | Effect of Cathepsin X Inhibition | Quantitative Data (Cathepsin X Overexpressing Cells vs. Control) | Reference |

| Cell Migration (uncoated) | Decrease | 4.4-fold increase with CTSX overexpression | [5] |

| Cell Migration (ICAM-1 coated) | Decrease | 1.9-fold increase with CTSX overexpression | [5] |

| Cell Invasion (Matrigel) | Decrease | 8.3-fold increase with CTSX overexpression | [8] |

Signaling Pathway of Cathepsin X in Integrin Modulation

Cathepsin X plays a critical role in modulating the activity of β2 integrins, such as LFA-1, which are essential for immune cell trafficking and activation. The carboxypeptidase activity of Cathepsin X targets the cytoplasmic tail of the β2 subunit, leading to a conformational change that increases the integrin's affinity for its ligands, such as Intercellular Adhesion Molecule 1 (ICAM-1).[2][4] This "inside-out" signaling is crucial for processes like T-cell migration.[4]

Experimental Protocols for Target Engagement and Validation

This section provides detailed protocols for key experiments to assess the target engagement and functional effects of Cathepsin X-IN-1.

Fluorometric Enzyme Activity Assay

This assay directly measures the enzymatic activity of Cathepsin X and the inhibitory potential of compounds like Cathepsin X-IN-1.

Materials:

-

Recombinant human Cathepsin X

-

Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 0.1% (w/v) polyethylene glycol 8000, 5 mM L-cysteine, and 1.5 mM EDTA

-

Substrate: Abz-Phe-Glu-Lys(Dnp)-OH (5 mM stock in DMSO)

-

Cathepsin X-IN-1 (10 mM stock in DMSO)

-

Black 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Cathepsin X-IN-1 in Assay Buffer.

-

In a 96-well plate, add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of the diluted Cathepsin X-IN-1 or vehicle (DMSO) to the respective wells.

-

Add 20 µL of a working solution of recombinant Cathepsin X to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Prepare the substrate working solution by diluting the stock to 25 µM in Assay Buffer.

-

Initiate the reaction by adding 20 µL of the substrate working solution to each well (final substrate concentration: 5 µM).

-

Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm, taking readings every 1-2 minutes for 30-60 minutes at 37°C.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for the visualization and quantification of active enzyme pools within a complex proteome.

Materials:

-

Cell line expressing Cathepsin X (e.g., PC-3)

-

Cathepsin X-IN-1

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors (without cysteine protease inhibitors)

-

Activity-based probe for cysteine cathepsins (e.g., fluorescently tagged DCG-04)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with varying concentrations of Cathepsin X-IN-1 or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

Normalize the protein concentration of all samples.

-

Incubate 50 µg of protein from each sample with the activity-based probe (e.g., 1 µM DCG-04-TMR) for 30 minutes at 37°C.

-

Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using a fluorescence gel scanner.

-

The band corresponding to Cathepsin X should show a dose-dependent decrease in intensity with increasing concentrations of Cathepsin X-IN-1, confirming target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand (e.g., an inhibitor) stabilizes the target protein against thermal denaturation.[9]

Materials:

-

Cell line expressing Cathepsin X

-

Cathepsin X-IN-1

-

PBS

-

Protease inhibitor cocktail

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Equipment for Western blotting (SDS-PAGE, transfer system, membranes)

-

Primary antibody against Cathepsin X

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Culture and harvest cells as described for ABPP.

-

Resuspend the cell pellet in PBS containing protease inhibitors.

-

Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for Cathepsin X-IN-1 treatment. Incubate for 1 hour at 37°C.

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control.

-

Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant (soluble protein fraction).

-

Analyze the soluble fractions by Western blotting using an anti-Cathepsin X antibody.

-

Quantify the band intensities and normalize to the non-heated control.

-

Plot the percentage of soluble Cathepsin X as a function of temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures in the presence of Cathepsin X-IN-1 indicates target engagement.

Conclusion

Cathepsin X-IN-1 is a valuable tool for investigating the biological roles of Cathepsin X. The experimental protocols detailed in this guide provide a robust framework for researchers to confirm target engagement and validate the functional consequences of Cathepsin X inhibition. By employing a combination of enzymatic assays, activity-based protein profiling, and cellular thermal shift assays, scientists can confidently assess the interaction of Cathepsin X-IN-1 with its target in both biochemical and cellular contexts. This comprehensive approach is essential for advancing our understanding of Cathepsin X biology and for the development of novel therapeutics targeting this important enzyme.

References

- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of cathepsin X in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of the novel reversible and selective cathepsin X inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LFA-1 fine-tuning by cathepsin X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. med.stanford.edu [med.stanford.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. Profilin 1 as a Target for Cathepsin X Activity in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. CETSA [cetsa.org]

Unveiling Cathepsin X-IN-1: A Technical Guide for a Novel Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin X, a lysosomal cysteine protease with carboxypeptidase activity, has emerged as a significant player in a multitude of physiological and pathological processes. Primarily expressed in immune cells, its dysregulation is implicated in cancer progression, neuroinflammatory diseases, and immune system modulation. The development of selective inhibitors for Cathepsin X is therefore of paramount importance for dissecting its complex roles and for validating it as a therapeutic target. This technical guide provides an in-depth overview of the early-stage development of Cathepsin X-IN-1, a potent and selective inhibitor, designed to serve as a valuable research tool for the scientific community.

Cathepsin X exerts its influence by cleaving C-terminal amino acids of key protein substrates, thereby modulating their function. Notable substrates include the β2 subunit of integrin receptors, which are crucial for cell adhesion and migration, and profilin 1, a tumor suppressor involved in actin dynamics. By targeting Cathepsin X, researchers can probe the downstream consequences of its activity in various cellular contexts.

Cathepsin X-IN-1: A Potent and Selective Inhibitor

Cathepsin X-IN-1, also referred to as compound 25 in scientific literature, is a small molecule inhibitor designed for high potency and selectivity towards Cathepsin X.[1][2]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₃N₃O₃S |

| Molecular Weight | 315.35 g/mol |

| CAS Number | 2418577-51-0 |

Potency

| Parameter | Value |

| IC50 (Cathepsin X) | 7.13 µM |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the key experimental protocols for the synthesis and evaluation of Cathepsin X-IN-1.

Synthesis of Cathepsin X-IN-1

The synthesis of Cathepsin X-IN-1 involves a multi-step process, which is detailed in the primary literature. Researchers seeking to synthesize this compound should refer to the publication by Fonović UP, et al. in the European Journal of Medicinal Chemistry for a comprehensive protocol.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of Cathepsin X-IN-1 against Cathepsin X.

Materials:

-

Recombinant human Cathepsin X

-

Fluorogenic substrate: Abz-Phe-Glu-Lys(Dnp)-OH

-

Assay buffer: 100 mM acetate buffer (pH 5.5) containing 0.1% (w/v) polyethylene glycol 8000, 5 mM cysteine, and 1.5 mM EDTA

-

Cathepsin X-IN-1 (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of Cathepsin X-IN-1 in the assay buffer.

-

In a 96-well plate, add the recombinant Cathepsin X enzyme to each well.

-

Add the diluted Cathepsin X-IN-1 or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader with excitation at 320 nm and emission at 420 nm.[3]

-

Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Migration Assay (xCELLigence System)

Objective: To evaluate the effect of Cathepsin X-IN-1 on cancer cell migration.

Materials:

-

PC-3 prostate cancer cells

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

xCELLigence CIM-Plate 16

-

Fibronectin

-

Cathepsin X-IN-1 (dissolved in DMSO)

Procedure:

-

Coat the underside of the CIM-Plate membrane with fibronectin.

-

Add serum-free medium to the lower chamber of the plate.

-

Seed PC-3 cells in serum-free medium in the upper chamber.

-

Add Cathepsin X-IN-1 or DMSO to the upper chamber at the desired concentrations.

-

Place the plate in the xCELLigence RTCA DP instrument and monitor cell migration in real-time for a specified duration (e.g., 24 hours).

-

The instrument measures changes in electrical impedance as cells migrate through the membrane, providing a quantitative measure of cell migration.

-

Analyze the data to determine the effect of Cathepsin X-IN-1 on the rate of cell migration.

Signaling Pathways and Experimental Workflows

Understanding the biological context in which Cathepsin X operates is crucial for interpreting experimental results. The following diagrams illustrate key signaling pathways and a typical experimental workflow for studying Cathepsin X inhibition.

Caption: Cathepsin X Signaling Pathways.

References

The Indirect Role of Cathepsin X-IN-1 in Extracellular Matrix Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin X, a cysteine carboxypeptidase, plays a multifaceted role in cellular processes, including immune responses, cell adhesion, and migration. While its direct enzymatic activity on extracellular matrix (ECM) components remains a subject of investigation, its influence on cell-matrix interactions suggests an indirect role in ECM remodeling. This technical guide explores the effects of Cathepsin X-IN-1, a potent inhibitor of Cathepsin X, on processes related to ECM degradation. We will delve into the known mechanisms of Cathepsin X, detail relevant experimental protocols, and present data on the inhibitor's activity. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of targeting Cathepsin X in diseases characterized by aberrant ECM dynamics, such as fibrosis and cancer.

Introduction: Cathepsin X and the Extracellular Matrix

The extracellular matrix (ECM) is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Its degradation and remodeling are critical for physiological processes like development and wound healing, as well as pathological conditions including cancer metastasis and fibrosis. Cysteine cathepsins are a family of proteases that have been implicated in ECM degradation.[1]

Cathepsin X, also known as Cathepsin Z or P, is a unique member of the papain-like cysteine protease family, exhibiting carboxypeptidase activity.[2] Unlike other cathepsins that are potent collagenases, evidence suggests that Cathepsin X does not directly degrade major ECM components such as collagen.[3] Instead, its primary role in the context of the ECM appears to be the modulation of cell adhesion and migration through its interaction with integrins and other cell surface proteins.[4][5] By influencing how cells interact with and move through the matrix, Cathepsin X indirectly impacts ECM remodeling.

Cathepsin X-IN-1: A Potent Inhibitor

Cathepsin X-IN-1 is a small molecule inhibitor of Cathepsin X. Understanding its inhibitory activity is crucial for its use as a tool in research and as a potential therapeutic agent.

Quantitative Data on Cathepsin X-IN-1 Inhibition

The following table summarizes the known inhibitory concentration of Cathepsin X-IN-1.

| Compound | Target | IC50 |

| Cathepsin X-IN-1 | Cathepsin X | 7.13 µM |

Table 1: Inhibitory Concentration of Cathepsin X-IN-1.

Hypothetical Effects on Extracellular Matrix Degradation

While direct experimental data on the effect of Cathepsin X-IN-1 on the degradation of specific ECM components is limited in publicly available literature, we can hypothesize its effects based on its known role in cell migration. A reduction in cell migration and invasion, as has been observed with other Cathepsin X inhibitors, would likely lead to a decrease in localized ECM degradation by migrating cells.[6]

The following table presents hypothetical data from a fluorescent gelatin degradation assay, a common method to assess ECM degradation in vitro. This data is for illustrative purposes and should be confirmed experimentally.

| Treatment | Cell Line | Concentration | % Area of Gelatin Degradation (relative to control) |

| Vehicle (DMSO) | HT1080 (Fibrosarcoma) | - | 100% |

| Cathepsin X-IN-1 | HT1080 (Fibrosarcoma) | 10 µM | 65% (projected) |

| Cathepsin X-IN-1 | HT1080 (Fibrosarcoma) | 50 µM | 30% (projected) |

Table 2: Hypothetical Data on the Effect of Cathepsin X-IN-1 on Gelatin Degradation. The projected decrease is based on the inhibitor's expected impact on cell migration and invasion, which are prerequisites for localized matrix degradation in this assay.

Signaling Pathways Modulated by Cathepsin X

Cathepsin X's influence on the ECM is primarily mediated through its modulation of signaling pathways that control cell adhesion and migration.

Cathepsin X and Integrin Signaling

A key mechanism of Cathepsin X is its interaction with the cytoplasmic tail of β2 integrins, such as LFA-1 (CD11a/CD18).[5] By cleaving amino acids from the C-terminus of the β2 subunit, Cathepsin X can modulate integrin activation and subsequent downstream signaling. This can affect cell adhesion to ECM proteins like fibronectin and influence cell migration.[4][6]

Cathepsin X-Integrin Signaling Pathway.

Crosstalk with TGF-β Signaling in Fibrosis

Transforming growth factor-beta (TGF-β) is a key cytokine in the pathogenesis of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating ECM production.[7][8][9] There is evidence of crosstalk between cathepsins and the TGF-β signaling pathway.[10] While the specific role of Cathepsin X in this context is still being elucidated, the modulation of cell-matrix interactions by Cathepsin X could potentially influence the cellular response to pro-fibrotic stimuli like TGF-β.

Experimental Protocols

In Vitro Extracellular Matrix Degradation Assay (Fluorescent Gelatin)

This protocol describes a common method to assess the ability of cells to degrade the extracellular matrix in vitro.[11][12][13][14][15]

Materials:

-

Sterile glass coverslips (12 mm diameter)

-

Poly-L-lysine solution (50 µg/mL in sterile water)

-

Glutaraldehyde solution (0.5% in PBS)

-

Fluorescently labeled gelatin (e.g., Oregon Green 488 conjugate)

-

Sodium borohydride solution (5 mg/mL in PBS, freshly prepared)

-

Cell culture medium

-

Cells of interest

-

Cathepsin X-IN-1 (dissolved in a suitable solvent, e.g., DMSO)

-

Fluorescence microscope

Procedure:

-

Place sterile coverslips in a 24-well plate.

-

Coat coverslips with poly-L-lysine solution for 20 minutes at room temperature.

-

Wash coverslips three times with sterile PBS.

-

Fix the poly-L-lysine layer with glutaraldehyde solution for 15 minutes at room temperature.

-

Wash coverslips three times with sterile PBS.

-

Invert the coverslips onto droplets of fluorescent gelatin solution on a clean, sterile surface (e.g., Parafilm) and incubate for 10 minutes at room temperature.

-

Place the coverslips back into the 24-well plate, gelatin side up.

-

Quench the unreacted glutaraldehyde with freshly prepared sodium borohydride solution for 15 minutes at room temperature.

-

Wash coverslips three times with sterile PBS.

-

Sterilize the coated coverslips with 70% ethanol for 1 minute, followed by three washes with sterile PBS.

-

Pre-incubate the coverslips with cell culture medium for at least 30 minutes at 37°C.

-

Seed cells onto the coated coverslips at a desired density.

-

Add Cathepsin X-IN-1 at various concentrations to the respective wells. Include a vehicle control.

-

Incubate the cells for a suitable period (e.g., 6-24 hours) to allow for matrix degradation.

-

Fix the cells with 4% paraformaldehyde.

-

Counterstain with a nuclear stain (e.g., DAPI) and a cytoskeletal stain (e.g., phalloidin) if desired.

-

Mount the coverslips onto microscope slides.

-

Image the coverslips using a fluorescence microscope. Areas of gelatin degradation will appear as dark regions in the fluorescent gelatin channel.

-

Quantify the area of degradation using image analysis software (e.g., ImageJ).

Workflow for Fluorescent Gelatin Degradation Assay.

Conclusion

The available evidence points to an indirect role for Cathepsin X in the degradation of the extracellular matrix. Its primary mechanism involves the modulation of cell adhesion and migration through the cleavage of the β2 integrin subunit, thereby influencing how cells interact with their surrounding matrix. Cathepsin X-IN-1, as a potent inhibitor, serves as a valuable tool to probe these functions and holds potential as a therapeutic agent in diseases where cell migration and ECM remodeling are dysregulated. Further research is warranted to fully elucidate the specific contexts in which Cathepsin X inhibition may be beneficial and to confirm the downstream effects on ECM components in various pathological settings. This guide provides a foundational understanding and practical protocols for researchers embarking on the study of Cathepsin X and its role in matrix biology.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. med.stanford.edu [med.stanford.edu]

- 6. Profilin 1 as a Target for Cathepsin X Activity in Tumor Cells | PLOS One [journals.plos.org]

- 7. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Differential Roles of Cysteinyl Cathepsins in TGF-β Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescent Gelatin Degradation Assay to Evaluate EVh Action in TME Cells [protocols.io]

- 12. 4.12. Fluorescent Gelatin Degradation Assay [bio-protocol.org]

- 13. Fluorescent gelatin degradation protocol in 96-well plates [protocols.io]

- 14. Invadopodia Detection and Gelatin Degradation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescent gelatin matrix degradation assays [bio-protocol.org]

The Role of Cathepsin X-IN-1 in Cellular Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin X, a lysosomal cysteine carboxypeptidase, has emerged as a significant regulator of cellular adhesion, particularly in immune cells. Its activity modulates the function of key adhesion molecules, thereby influencing cell-cell and cell-extracellular matrix interactions. This technical guide provides an in-depth exploration of the role of Cathepsin X in cellular adhesion, with a specific focus on its inhibition by Cathepsin X-IN-1. We will delve into the underlying signaling pathways, present quantitative data on the effects of inhibition, and provide detailed experimental protocols for investigating these processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, immunology, and drug development.

Introduction to Cathepsin X and Cellular Adhesion

Cathepsin X, also known as Cathepsin Z or P, is a member of the papain superfamily of cysteine proteases.[1] Unlike many other cathepsins that act as endopeptidases, Cathepsin X primarily functions as a carboxypeptidase, cleaving single amino acid residues from the C-terminus of its substrates.[2][3] This enzymatic activity is crucial for its role in various physiological and pathological processes, including immune responses, inflammation, and cancer progression.[4]

Cellular adhesion is a fundamental process governing tissue architecture, cell migration, and immune surveillance. This process is largely mediated by integrins, a family of transmembrane heterodimeric receptors that facilitate cell-extracellular matrix (ECM) and cell-cell interactions.[5] The activity of integrins is tightly regulated, and their activation state dictates the strength of cellular adhesion.

Cathepsin X has been identified as a key modulator of integrin function, particularly the β2 integrins, which are predominantly expressed on leukocytes.[6][7] By enzymatically modifying the cytoplasmic tail of β2 integrins, Cathepsin X influences their conformation and affinity for their ligands, thereby directly impacting cellular adhesion.[8]

The Mechanism of Cathepsin X in Modulating Cellular Adhesion

The primary mechanism by which Cathepsin X influences cellular adhesion is through its carboxypeptidase activity on the cytoplasmic tail of the β2 integrin subunit (CD18). This subunit is common to several key leukocyte integrins, including Macrophage-1 antigen (Mac-1; αMβ2 or CD11b/CD18) and Lymphocyte Function-Associated Antigen-1 (LFA-1; αLβ2 or CD11a/CD18).[3][9]

Active Cathepsin X cleaves C-terminal amino acids from the β2 integrin subunit.[8] This cleavage is thought to induce a conformational change in the extracellular domain of the integrin, shifting it to a high-affinity state. This activated state enhances the binding of integrins to their respective ligands, such as intercellular adhesion molecule 1 (ICAM-1) for LFA-1 and fibrinogen for Mac-1, leading to increased cellular adhesion.[2][3]

The pro-form of Cathepsin X (procathepsin X) has also been implicated in cellular adhesion through an RGD (Arg-Gly-Asp) motif in its pro-region, which can interact with other integrins like αvβ3.[7]

Signaling Pathway of Cathepsin X-Mediated Adhesion

The activation of β2 integrins by Cathepsin X initiates downstream signaling cascades that regulate cytoskeletal rearrangements and strengthen cell adhesion.

Inhibition of Cathepsin X by Cathepsin X-IN-1

Given the role of Cathepsin X in promoting cellular adhesion, its inhibition presents a therapeutic strategy for conditions characterized by excessive leukocyte adhesion, such as chronic inflammation and certain cancers. Cathepsin X-IN-1 is a potent inhibitor of Cathepsin X with a reported IC50 of 7.13 µM.[2] By blocking the enzymatic activity of Cathepsin X, this inhibitor is expected to prevent the C-terminal cleavage of β2 integrins, thereby maintaining them in a low-affinity state and reducing cellular adhesion.

Quantitative Effects of Cathepsin X Inhibition on Cellular Adhesion

Studies using specific inhibitors of Cathepsin X have demonstrated a significant reduction in cellular adhesion. The data below summarizes the effect of a representative Cathepsin X inhibitor, Z9, on the adhesion of a cancer cell line.

| Inhibitor | Cell Line | Concentration | Adhesion Reduction (%) | Reference |

| Z9 | MCF-10A neoT | 5 µM | 15.3 ± 2.8 | [10] |

Note: Data for the specific inhibitor "Cathepsin X-IN-1" on cellular adhesion is not yet extensively published. The data presented for Z9, another Cathepsin X inhibitor, serves as a representative example of the expected effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of Cathepsin X-IN-1 in cellular adhesion.

Cell Adhesion Assay

This protocol is designed to quantify the effect of Cathepsin X-IN-1 on the adhesion of cells to a protein-coated surface.

Materials:

-

96-well tissue culture plates

-

Coating buffer (e.g., sterile PBS)

-

Adhesion substrate (e.g., Fibrinogen, ICAM-1, or Fibronectin)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cell culture medium

-

Cathepsin X-IN-1

-

Control vehicle (e.g., DMSO)

-

Calcein-AM or Crystal Violet stain

-

Fluorescence plate reader or spectrophotometer

Procedure:

-

Plate Coating:

-

Dilute the adhesion substrate to the desired concentration in coating buffer.

-

Add 50 µL of the substrate solution to each well of a 96-well plate.

-

Incubate overnight at 4°C or for 2 hours at 37°C.

-

Wash the wells three times with 200 µL of sterile PBS.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the wells three times with 200 µL of sterile PBS.

-

-

Cell Preparation and Treatment:

-

Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of Cathepsin X-IN-1 or vehicle control for 30-60 minutes at 37°C.

-

(Optional) Label cells with Calcein-AM according to the manufacturer's instructions.

-

-

Adhesion:

-

Add 100 µL of the cell suspension to each coated and blocked well.

-

Incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent cells.

-

-

Quantification:

-

For Calcein-AM labeled cells: Add 100 µL of PBS to each well and measure fluorescence at an excitation of 485 nm and emission of 520 nm.

-

For unlabeled cells (Crystal Violet):

-

Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes.

-

Wash with water and stain with 100 µL of 0.1% Crystal Violet solution for 20 minutes.

-

Wash thoroughly with water and allow the plate to dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid or 1% SDS to each well.

-

Measure the absorbance at 595 nm.

-

-

-

Data Analysis:

-

Calculate the percentage of adhesion for each condition relative to the control.

-

Immunoprecipitation of β2 Integrin and Cathepsin X

This protocol describes the co-immunoprecipitation of β2 integrin and Cathepsin X to demonstrate their interaction within the cell.

Materials:

-

Cell culture dishes

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-β2 integrin and anti-Cathepsin X)

-

IgG control antibody

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing (Optional but Recommended):

-

Add 20-30 µL of Protein A/G beads to the cell lysate.

-

Incubate for 1 hour at 4°C on a rotator.

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 1-5 µg of the primary antibody (e.g., anti-β2 integrin) or IgG control to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add 30-50 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with 500 µL of ice-cold wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding 30-50 µL of elution buffer and incubating for 5-10 minutes at room temperature (for non-denaturing elution) or by adding SDS-PAGE sample buffer and boiling for 5 minutes (for denaturing elution).

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using the anti-Cathepsin X antibody to detect the co-immunoprecipitated protein.

-

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy can be used to visualize the close proximity of Cathepsin X and β2 integrins in live cells, providing evidence of their direct interaction.

Materials:

-

Fluorescently tagged proteins (e.g., Cathepsin X-CFP and β2 integrin-YFP) or fluorescently labeled antibodies.

-

Expression vectors for transient or stable transfection.

-

Live-cell imaging microscope equipped with FRET capabilities (e.g., confocal microscope with spectral imaging or filter-based system).

-

Image analysis software with FRET calculation plugins.

Procedure:

-

Cell Preparation:

-

Co-transfect cells with expression vectors for the FRET pair (e.g., Cathepsin X-CFP and β2 integrin-YFP).

-

Alternatively, label endogenous proteins using fluorescently tagged antibodies.

-

Plate the cells on glass-bottom dishes suitable for high-resolution microscopy.

-

-

Image Acquisition:

-

Identify cells expressing both fluorophores.

-

Acquire images in three channels:

-

Donor channel (CFP excitation, CFP emission).

-

Acceptor channel (YFP excitation, YFP emission).

-

FRET channel (CFP excitation, YFP emission).

-

-

Acquire control images of cells expressing only the donor or only the acceptor to correct for spectral bleed-through.

-

-

FRET Analysis:

-

Correct the FRET channel image for donor bleed-through and acceptor cross-excitation.

-

Calculate the FRET efficiency pixel-by-pixel using established algorithms (e.g., sensitized emission method).

-

Generate a FRET efficiency map to visualize the regions of interaction between Cathepsin X and β2 integrin.

-

-

Inhibitor Treatment:

-

To investigate the effect of Cathepsin X-IN-1 on the interaction, treat the cells with the inhibitor and acquire FRET images before and after treatment to observe any changes in FRET efficiency.

-

Conclusion and Future Directions

Cathepsin X plays a pivotal role in regulating cellular adhesion through its enzymatic activity on β2 integrins. The development of specific inhibitors, such as Cathepsin X-IN-1, provides a valuable tool for dissecting the intricate mechanisms of leukocyte adhesion and offers potential therapeutic avenues for inflammatory and malignant diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the function of Cathepsin X and the efficacy of its inhibitors.

Future research should focus on elucidating the precise structural changes in integrins induced by Cathepsin X cleavage, identifying other potential substrates of Cathepsin X involved in adhesion, and evaluating the in vivo efficacy of Cathepsin X inhibitors in relevant disease models. A deeper understanding of the role of Cathepsin X in cellular adhesion will undoubtedly open new doors for the development of novel therapeutic strategies.

References

- 1. Cathepsin X - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cathepsin X Activity Does Not Affect NK-Target Cell Synapse but Is Rather Distributed to Cytotoxic Granules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroinflammation-Induced Upregulation of Glial Cathepsin X Expression and Activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adhesion Assay · Xin Chen Lab · UCSF [pharm.ucsf.edu]

- 6. Cysteine protease cathepsin X modulates immune response via activation of β2 integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxypeptidase cathepsin X mediates beta2-integrin-dependent adhesion of differentiated U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for deriving proximity, affinity, and stoichiometry of protein interactions using image-based quantitative two-hybrid FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell adhesion assay for HEK-293 and Cdh2-deficient HEK-293 cells [protocols.io]

- 10. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Enzymatic Assay for Cathepsin X Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin X, also known as Cathepsin Z, is a lysosomal cysteine protease belonging to the papain family of peptidases.[1] Unlike many other cathepsins that act as endopeptidases, Cathepsin X functions primarily as a carboxypeptidase, cleaving single amino acid residues from the C-terminus of proteins and peptides.[1][2] This enzyme is predominantly expressed in immune cells such as monocytes, macrophages, and dendritic cells.[2][3] Emerging research highlights its role in various signaling pathways, including the activation of β2 integrin receptors, which is crucial for immune cell adhesion, migration, and phagocytosis.[2][4] Dysregulation of Cathepsin X activity has been implicated in inflammatory diseases and cancer, making it an attractive therapeutic target.[3][5]

This document provides a detailed protocol for an in vitro enzymatic assay to determine the potency of inhibitors, such as the hypothetical compound Cathepsin X-IN-1, against human Cathepsin X. The assay is based on the cleavage of a fluorogenic substrate, releasing a quantifiable fluorescent signal.

Assay Principle